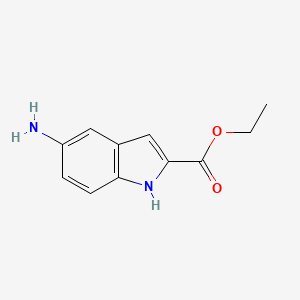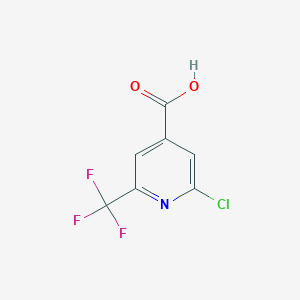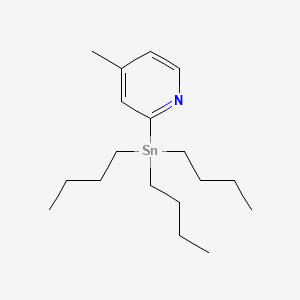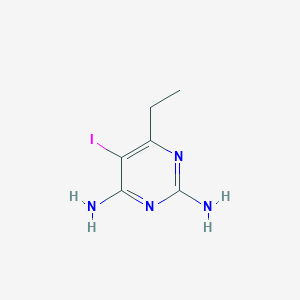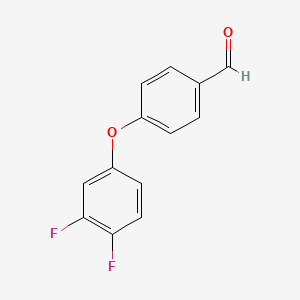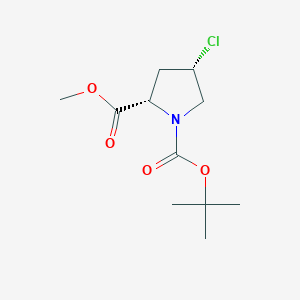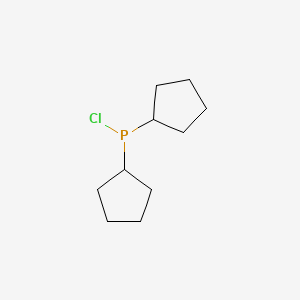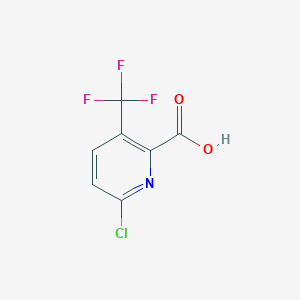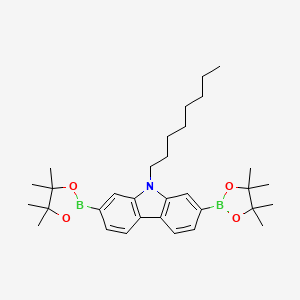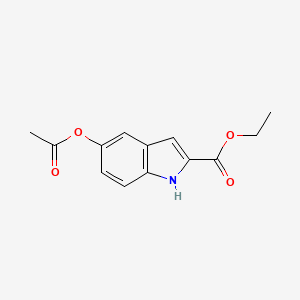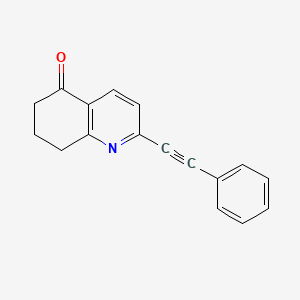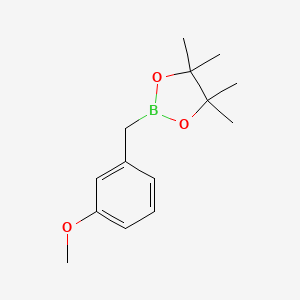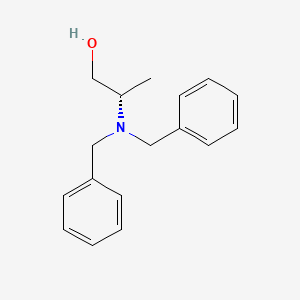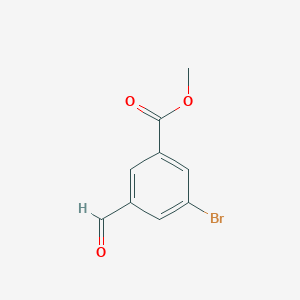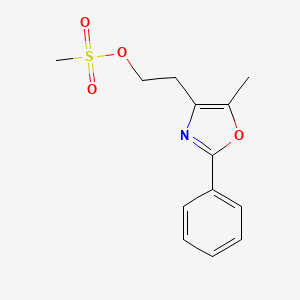
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, also known as MESNa, is a chemical compound that has been widely used in scientific research for its ability to protect sulfhydryl groups from oxidation. In
Scientific Research Applications
Selective Hydrolysis of Methanesulfonate Esters
Research by Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, providing insights into the removal of potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical contexts. This study emphasizes the importance of pH in hydrolysis reactions, which could be relevant for the synthesis and cleanup processes involving methanesulfonate esters like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Chan, Cox, & Sinclair, 2008).
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) detailed the microbial metabolism of methanesulfonic acid, a closely related compound, underlining its role in the biogeochemical cycling of sulfur and its utilization by aerobic bacteria as a sulfur source. Although this study does not directly involve 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate, the metabolic pathways of methanesulfonic acid derivatives hold significance for environmental and biological research (Kelly & Murrell, 1999).
Structural Study of Nimesulide Triazole Derivatives
A structural study on nimesulide triazole derivatives by Dey et al. (2015) involved the analysis of crystal structures and molecular interactions. Though the focus was on nimesulide derivatives, the methodology and findings on supramolecular assemblies and intermolecular interactions provide valuable insights for studying and designing molecules with complex structures like 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Dey et al., 2015).
Coenzyme M Analogues and Methanogenesis
Research by Gunsalus, Romesser, and Wolfe (1978) on coenzyme M analogues and their activity in the methyl coenzyme M reductase system sheds light on the synthesis and biological activity of sulfonate esters. Such studies contribute to understanding the biochemical roles and synthetic potential of sulfonate-containing compounds, potentially including 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate (Gunsalus, Romesser, & Wolfe, 1978).
properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRKPSSXHXSLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441528 | |
| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
CAS RN |
227029-27-8 | |
| Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

